3-Acetyl-4-hydroxy-2-quinolone
Overview
Description
1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one is a hydroxyquinoline.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJPZBVJLHYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180770 | |
Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26138-64-7 | |
Record name | 3-Acetyl-2,4-dihydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26138-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026138647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-4-hydroxy-2-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-acetyl-4-hydroxyquinolin-2(1H)-one?
A1: 3-acetyl-4-hydroxyquinolin-2(1H)-one, also known as 3-acetyl-4-hydroxy-2-quinolone, is a quinoline derivative with a molecular formula of C11H9NO3. Its structure is characterized by a planar quinoline core with a hydroxyl group at the 4-position and an acetyl group at the 3-position. [] This molecule exhibits an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group, forming a six-membered ring. []
Q2: How does the intramolecular hydrogen bonding influence the chemical behavior of 3-acetyl-4-hydroxyquinolin-2(1H)-one?
A2: The intramolecular O—H...O=C hydrogen bond in 3-acetyl-4-hydroxyquinolin-2(1H)-one leads to resonance-assisted hydrogen bonding, affecting bond lengths within the molecule. Specifically, the carbonyl C=O bond and the pyridyl C=C bond are lengthened, while the C—OH bond is shortened. [] This delocalization of electron density influences the molecule's reactivity and interactions with other molecules.
Q3: What synthetic strategies are commonly employed to obtain 3-acetyl-4-hydroxyquinolin-2(1H)-one and its derivatives?
A3: 3-acetyl-4-hydroxyquinolin-2(1H)-one can be synthesized through various methods. A common approach involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with different heterocyclic aldehydes. [] Additionally, 3-acetyl-4-hydroxyquinolin-2(1H)-one can be used as a starting material for the synthesis of a range of derivatives. For example, reacting it with 3-formylchromone yields 4‐hydroxy‐1‐methyl‐3‐[E‐3‐(4‐oxo‐4H‐chromen‐3‐yl)acryloyl]quinolin‐2(1H)‐one, which serves as a versatile precursor for synthesizing diverse triheterocyclic systems. []
Q4: What biological activities have been reported for 3-acetyl-4-hydroxyquinolin-2(1H)-one and its derivatives?
A4: Derivatives of 3-acetyl-4-hydroxyquinolin-2(1H)-one have shown promising cytotoxic activity. Specifically, quinoline-benzothiazepine hybrids, synthesized from α,β-unsaturated ketones of 3-acetyl-4-hydroxyquinolin-2(1H)-one, exhibited activity against HepG2 and KB cell lines. [] Furthermore, some cyclic ketones derived from 3-acetyl-4-hydroxyquinolin-2(1H)-one were found to possess insect attractant properties and insecticidal effects against houseflies. []
Q5: What computational chemistry approaches have been employed to study 3-acetyl-4-hydroxyquinolin-2(1H)-one and its derivatives?
A5: Density Functional Theory (DFT) calculations have been utilized to investigate the structural and electronic properties of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. [] These theoretical studies provide insights into the molecular geometry, electronic distribution, and other physicochemical properties of these compounds. Further computational studies could involve exploring the structure-activity relationships and developing predictive models for biological activity.
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